Cas no 955221-64-4 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a butyl group at the N1 position and a 3-chlorobenzamide moiety at the 6-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry applications targeting enzyme inhibition or receptor modulation. The chlorobenzamide group enhances binding affinity, while the tetrahydroquinoline scaffold offers stability and bioavailability. Its well-defined synthetic route allows for high purity and reproducibility, making it suitable for research in drug discovery and development. The compound's structural features suggest utility as an intermediate or lead molecule in the design of bioactive agents.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide structure
955221-64-4 structure
Product Name:N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide
CAS No:955221-64-4
MF:C20H21ClN2O2
MW:356.845944166183
CID:5865338
Update Time:2025-05-25

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide
    • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide
    • Inchi: 1S/C20H21ClN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25)
    • InChI Key: CULDUQQMWOMJMC-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CCCC)(=O)C1=CC=CC(Cl)=C1

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Additional information on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

Research Update on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide (CAS: 955221-64-4)

Recent studies on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide (CAS: 955221-64-4) have highlighted its potential as a promising compound in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydroquinoline scaffold and chlorobenzamide moiety, has garnered attention for its diverse pharmacological activities, particularly in the context of kinase inhibition and anti-inflammatory applications. The compound's structural features and biological relevance make it a subject of ongoing research aimed at elucidating its mechanisms of action and therapeutic potential.

One of the key areas of investigation has been the compound's interaction with specific kinase targets. Recent in vitro studies have demonstrated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide exhibits selective inhibition against certain protein kinases involved in inflammatory pathways. These findings suggest its potential utility in developing novel anti-inflammatory agents. Additionally, molecular docking simulations have provided insights into the binding modes of this compound, revealing critical interactions with kinase active sites that could inform future structure-activity relationship (SAR) studies.

Another significant aspect of recent research has focused on the compound's pharmacokinetic properties. Preliminary studies in animal models have indicated favorable absorption and distribution profiles, although further optimization may be required to enhance its metabolic stability. Researchers have also explored synthetic routes to produce derivatives of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide, aiming to improve its efficacy and reduce potential off-target effects. These efforts underscore the compound's versatility as a lead structure for drug development.

In addition to its kinase inhibitory activity, recent reports have suggested that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide may exhibit other biological activities, such as modulation of cellular signaling pathways associated with oxidative stress. These findings open new avenues for exploring its applications in diseases where oxidative damage plays a critical role. However, further mechanistic studies are needed to fully understand these effects and their therapeutic implications.

Despite the promising results, challenges remain in translating these findings into clinical applications. Issues such as compound solubility, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the development of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide-based therapeutics.

In conclusion, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide (CAS: 955221-64-4) represents a compelling candidate for further investigation in chemical biology and drug discovery. Its multifaceted pharmacological profile, combined with ongoing advancements in synthetic and analytical techniques, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should focus on optimizing its properties and expanding its therapeutic applications, paving the way for potential clinical translation.

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